molecular formula C16H18N4O3 B5658035 N-(3-isoxazolylmethyl)-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

N-(3-isoxazolylmethyl)-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5658035
M. Wt: 314.34 g/mol
InChI Key: JMIIEQKTRAAJSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to the compound , typically involves reactions that incorporate N-methylphthalimide moieties through various chemical processes. For example, reactions of enaminones with malononitrile and other compounds like cyanothioacetamide or benzoylacetonitrile can lead to the formation of isoxazole derivatives. These compounds are characterized by their antimicrobial and antifungal activities, suggesting a methodological approach to synthesizing complex isoxazoles (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including N-(3-isoxazolylmethyl)-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, can be analyzed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in determining the stereochemical properties of such molecules, providing insights into their diastereomeric nature and molecular configurations (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

Isoxazole derivatives can participate in various chemical reactions, showcasing their reactivity and potential for creating diverse chemical structures. For instance, the cycloaddition of carbethoxyformonitrile oxide to specific pyrrolidino-2-butenamide compounds, followed by hydrolysis, can lead to the synthesis of complex isoxazole-containing molecules (Patterson et al., 1992). These reactions highlight the chemical versatility of isoxazole derivatives.

properties

IUPAC Name

N-methyl-N-(1,2-oxazol-3-ylmethyl)-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-19(11-14-4-6-23-18-14)16(22)13-7-15(21)20(10-13)9-12-3-2-5-17-8-12/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIIEQKTRAAJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C(=O)C2CC(=O)N(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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